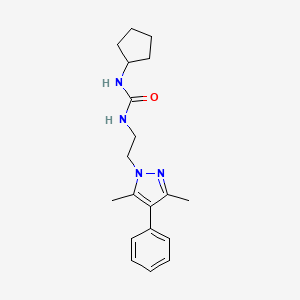![molecular formula C22H22ClFN4OS B2844507 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1189462-26-7](/img/structure/B2844507.png)
2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Receptor Ligand Development
Compounds with structures related to "2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide" have been investigated for their potential as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors. These studies have led to the discovery of optimized ligands that exhibit high affinity for the ORL1 receptor and moderate to good selectivity versus opioid receptors. These ligands behave as full agonists in biochemical assays, highlighting their potential therapeutic applications (Röver et al., 2000).
Antiviral Research
Spirothiazolidinone derivatives, structurally related to the compound of interest, have been designed, synthesized, and evaluated for their antiviral activity. Certain derivatives have exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, suggesting the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticancer and Antidiabetic Applications
New spirothiazolidinone derivatives have been synthesized and evaluated for their anticancer and antidiabetic properties. Some compounds have shown significantly high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as high therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, surpassing the antidiabetic activity of the control compound, Acarbose (Flefel et al., 2019).
Antimicrobial Activity
Compounds structurally similar to "2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide" have been synthesized and tested for their antimicrobial activities. The antimicrobial screening studies revealed that certain compounds showed excellent activity against both bacterial and fungal strains, indicating their potential use as antimicrobial agents (Karthikeyan & Holla, 2008).
Safety And Hazards
This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with it, such as toxicity or flammability.
Direcciones Futuras
This involves discussing potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.
Please consult a professional chemist or a trusted source for accurate information. It’s important to handle all chemical substances with care, following safety guidelines and regulations.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4OS/c1-28-11-9-22(10-12-28)26-20(15-5-7-16(23)8-6-15)21(27-22)30-14-19(29)25-18-4-2-3-17(24)13-18/h2-8,13H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBMJROLZZSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
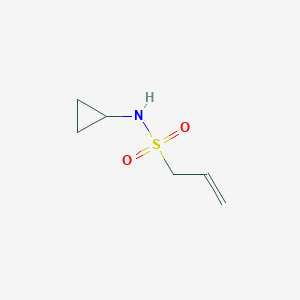
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
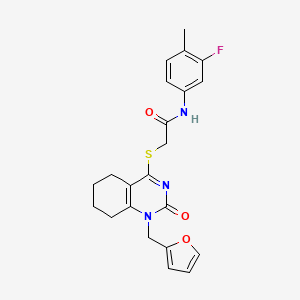
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
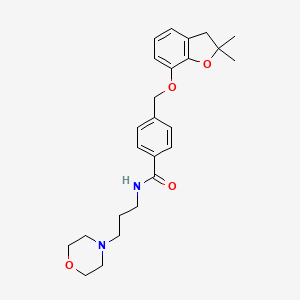
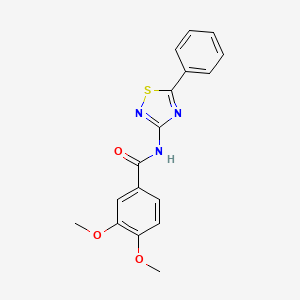
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
